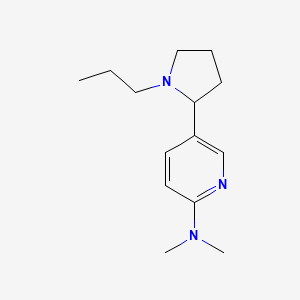
N-(2,2-Dimethylthietan-3-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylthietan-3-yl)butyramide: is an organic compound with the molecular formula C₉H₁₇NOS It is a derivative of butyramide, featuring a thietane ring substituted with two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylthietan-3-yl)butyramide typically involves the reaction of 2,2-dimethylthietane-3-amine with butyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,2-Dimethylthietan-3-yl)butyramide can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl group in the butyramide moiety.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as Grignard reagents or organolithium compounds can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Grignard reagents, organolithium compounds; reactions are conducted in dry solvents under inert conditions to prevent moisture interference.
Major Products Formed:
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Corresponding alcohols or amines, depending on the reduction target.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2,2-Dimethylthietan-3-yl)butyramide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates. It may also serve as a model compound for studying the metabolism of thietane derivatives.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives could be explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)butyramide involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, which may be catalyzed by enzymes or chemical reagents. This ring-opening can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially inhibiting or modifying their function. The butyramide moiety can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their activity.
類似化合物との比較
N,N-Dimethylbutyramide: Similar in structure but lacks the thietane ring, making it less reactive in certain chemical transformations.
N-(2,2-Dimethylthietan-3-yl)acetamide: Similar thietane ring but with an acetamide group instead of a butyramide group, leading to different reactivity and applications.
N-(2,2-Dimethylthietan-3-yl)propionamide: Another similar compound with a propionamide group, offering different steric and electronic properties.
Uniqueness: N-(2,2-Dimethylthietan-3-yl)butyramide stands out due to the presence of the thietane ring, which imparts unique reactivity and potential for diverse applications. The combination of the thietane ring and the butyramide group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C9H17NOS |
|---|---|
分子量 |
187.30 g/mol |
IUPAC名 |
N-(2,2-dimethylthietan-3-yl)butanamide |
InChI |
InChI=1S/C9H17NOS/c1-4-5-8(11)10-7-6-12-9(7,2)3/h7H,4-6H2,1-3H3,(H,10,11) |
InChIキー |
DLWYYQIJLZLOLR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1CSC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


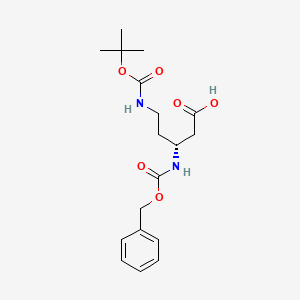

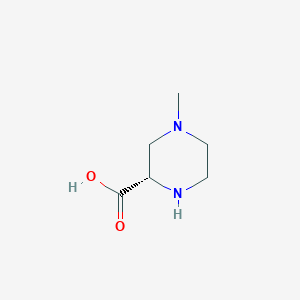
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)
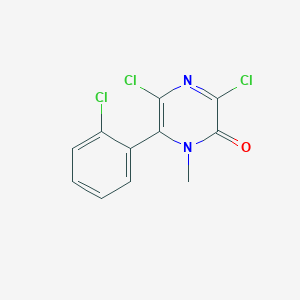
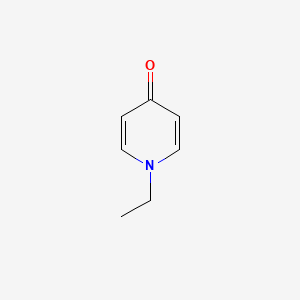
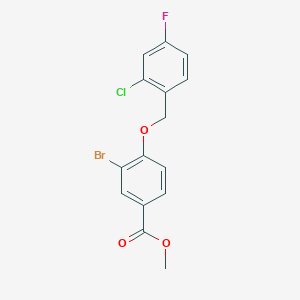
![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
